molecular formula C10H7F3O2 B152628 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 185388-85-6

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B152628
M. Wt: 216.16 g/mol
InChI Key: USUMKWGNHPAWFX-UHFFFAOYSA-N
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Description

The trifluoromethoxy (OCF3) group is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .


Synthesis Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .


Molecular Structure Analysis

The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . This group is often attached to the rest of the molecule by a bridging oxygen atom .


Physical And Chemical Properties Analysis

The trifluoromethoxy group is known for its outstanding electronegativity and high lipophilicity . These properties make it a valuable addition to organic molecules, particularly in the field of medicinal chemistry.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . It’s finding increased utility as a substituent in bioactives .
    • Methods of Application : Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
    • Results or Outcomes : The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
  • Scientific Field: Pharmaceutical Research

    • Application : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
    • Methods of Application : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research .
    • Results or Outcomes : About 10% of all marketed pharmaceuticals contain a fluorine atom .

Future Directions

The development of methods for the synthesis of trifluoromethoxylated compounds has been an area of great interest . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . Therefore, future research will likely continue to explore and refine methods for incorporating trifluoromethoxy groups into various organic compounds.

properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMKWGNHPAWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

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